N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:
Temperature: 60-70°C
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: this compound N-oxide
Reduction: this compound amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamide
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a unique combination of antimicrobial, antifungal, and anticancer activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1848-73-3 |
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Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |
InChI Key |
DYEPYIYOTWRPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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